8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one
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Overview
Description
8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Bromination: The quinoline core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Formation: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Isopropylamino Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the bromine atom or the quinoline ring, potentially forming debrominated or dihydroquinoline derivatives.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline or debrominated derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar activities.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with biological targets such as enzymes, receptors, or DNA. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
8-Bromo-2-(2-(isopropylamino)thiazol-4-YL)-7-methoxyquinolin-4(1H)-one is unique due to the presence of the bromine atom, the thiazole ring, and the isopropylamino group, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C16H16BrN3O2S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
8-bromo-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H16BrN3O2S/c1-8(2)18-16-20-11(7-23-16)10-6-12(21)9-4-5-13(22-3)14(17)15(9)19-10/h4-8H,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
ARAQVIVZUIBJRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br |
Origin of Product |
United States |
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